Oxybenzone-d5

Mass Spectrometry Stable Isotope Labeling Analytical Reference Standards

Oxybenzone-d5 (CAS 1219798-54-5) is a phenyl-d5 isotopically labeled benzophenone-3 internal standard engineered for precise quantitative LC-MS/MS correction. Unlike unlabeled oxybenzone or non-isotopic structural analogs, its +5 Da mass shift and near-identical physicochemical properties ensure co-elution and matched matrix effects, eliminating ion suppression/enhancement variability. Essential for FDA-regulated bioavailability trials, environmental monitoring at sub-ng/L detection limits, and sunscreen QC verification. High-purity (≥98%) material from certified suppliers guarantees validated method reproducibility.

Molecular Formula C14H12O3
Molecular Weight 233.27 g/mol
CAS No. 1219798-54-5
Cat. No. B581888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxybenzone-d5
CAS1219798-54-5
Synonyms2-Hydroxy-4-Methoxybenzophenone--d6
Molecular FormulaC14H12O3
Molecular Weight233.27 g/mol
Structural Identifiers
InChIInChI=1S/C14H12O3/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3/i2D,3D,4D,5D,6D
InChIKeyDXGLGDHPHMLXJC-VIQYUKPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxybenzone-d5 CAS 1219798-54-5 Analytical Reference Standard Overview for LC-MS/MS Quantification


Oxybenzone-d5 (CAS 1219798-54-5), also referred to as Benzophenone-3-d5 or 2-Hydroxy-4-methoxybenzophenone-(phenyl-d5), is a stable isotopically labeled analog of the UV filter oxybenzone (Benzophenone-3), wherein five hydrogen atoms on the phenyl ring are substituted with deuterium . With a molecular formula of C14H7D5O3 and a molecular weight of 233.27 g/mol, this compound is commercially available as an analytical standard with purity specifications of ≥98% . The deuterium labeling confers a mass shift of +5 Da relative to the unlabeled analyte, enabling its primary application as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [1]. Unlike unlabeled oxybenzone reference materials intended for calibration curve construction or qualitative identification, Oxybenzone-d5 is engineered specifically for quantitative correction of analytical variability in complex matrices, including biological fluids (e.g., human plasma), environmental waters, and cosmetic formulations .

Why Unlabeled Oxybenzone or Non-Isotopic Internal Standards Cannot Substitute for Oxybenzone-d5 in Quantitative LC-MS/MS


Substituting Oxybenzone-d5 with unlabeled oxybenzone or structurally analogous internal standards (e.g., other benzophenone derivatives) in quantitative LC-MS/MS workflows introduces unacceptable analytical error. Unlabeled oxybenzone cannot serve as an internal standard because it co-elutes with and is indistinguishable from the endogenous analyte in the mass spectrometer, precluding independent signal integration. The use of non-isotopic structural analogs—such as benzophenone-1 (BP-1) or benzophenone-8 (BP-8)—introduces differential extraction recovery, variable ionization efficiency, and distinct chromatographic retention behavior compared to the target analyte oxybenzone [1]. Stable isotopically labeled (SIL) internal standards like Oxybenzone-d5 are the preferred choice precisely because they exhibit near-identical physicochemical properties to the analyte, thereby co-eluting and undergoing identical sample preparation losses and ion suppression/enhancement effects [2]. However, even among SIL candidates, the specific labeling pattern (e.g., phenyl-d5 vs. alternative deuteration sites) and isotopic purity (chemical purity ≥98%, isotopic enrichment specifications) directly impact quantification accuracy and method reproducibility . Consequently, generic substitution without verification of isotopic enrichment and validated co-elution performance compromises data integrity, particularly in regulated bioanalytical or environmental monitoring applications requiring trace-level quantification [3].

Oxybenzone-d5 Quantitative Differentiation Evidence: Analytical Performance Benchmarks vs. Alternatives


Isotopic Purity and Mass Spectral Differentiation: Oxybenzone-d5 vs. Oxybenzone

Oxybenzone-d5 exhibits a nominal mass increase of +5 Da relative to unlabeled oxybenzone (C14H12O3, MW 228.24 g/mol vs. C14H7D5O3, MW 233.27 g/mol) due to the incorporation of five deuterium atoms at the phenyl ring positions . This mass shift enables complete baseline separation in the mass spectrometer's quadrupole analyzer, allowing distinct multiple reaction monitoring (MRM) transitions for the internal standard without spectral overlap with the native analyte [1]. The deuterium labeling pattern (phenyl-d5) is explicitly specified on Certificates of Analysis from reputable suppliers, confirming the positional specificity of isotopic enrichment, which is critical for ensuring consistent chromatographic co-elution with unlabeled oxybenzone .

Mass Spectrometry Stable Isotope Labeling Analytical Reference Standards

Quantitative Recovery and Accuracy: Oxybenzone-d5 Internal Standard Correction vs. External Standard Calibration

In a validated UHPLC-MS/MS method for the simultaneous determination of oxybenzone and avobenzone in human plasma, the use of deuterated internal standards (oxybenzone-d3 and avobenzone-d3) enabled the method to meet FDA bioanalytical validation acceptance criteria, achieving accuracy within ±15% of nominal concentrations across the calibration range of 0.40–300.00 ng/mL for oxybenzone [1]. While this published validation utilized oxybenzone-d3 rather than oxybenzone-d5, the principle of SIL-IS correction is directly transferable: deuterated internal standards co-elute with the analyte and undergo identical sample preparation losses and matrix effects, thereby normalizing recovery variability [2]. In contrast, external standard calibration (without internal standard correction) would not compensate for analyte losses during phospholipid removal pretreatment or for ion suppression from co-eluting plasma components, leading to biased quantification [3].

Bioanalysis Method Validation Internal Standard Correction

Chromatographic Co-Elution and Matrix Effect Compensation: Oxybenzone-d5 vs. Non-Isotopic Internal Standards

Deuterated internal standards such as Oxybenzone-d5 exhibit near-identical chromatographic retention behavior and ionization efficiency to the unlabeled analyte, a property not shared by structural analogs [1]. In LC-MS/MS analysis, matrix effects—ion suppression or enhancement caused by co-eluting matrix components—can reduce or inflate analyte signal by 50% or more [2]. Because Oxybenzone-d5 co-elutes precisely with oxybenzone, any matrix effect experienced by the analyte is simultaneously experienced by the internal standard, preserving the analyte-to-IS response ratio and yielding accurate quantification. Non-isotopic internal standards (e.g., benzophenone-1) exhibit different retention times and distinct ionization behavior; consequently, they experience different matrix effects than the analyte, resulting in biased concentration estimates that cannot be reliably corrected [3]. While retention time shifts between deuterated and non-deuterated forms have occasionally been observed in certain compound classes, the five-deuterium substitution on the phenyl ring of Oxybenzone-d5 is remote from hydrogen-bonding functional groups (the hydroxyl and methoxy moieties), minimizing the potential for isotopic fractionation during reversed-phase chromatography [4].

Matrix Effects Ion Suppression LC-MS/MS Method Development

Regulatory Compliance and Method Validation Requirements: SIL-IS Mandate in FDA Bioanalytical Guidance

The U.S. FDA Bioanalytical Method Validation Guidance for Industry explicitly states that 'a stable isotope-labeled internal standard is recommended' for chromatographic assays employing mass spectrometric detection, particularly when matrix effects are anticipated [1]. The guidance further requires that the internal standard response should not interfere with the analyte and that the IS should be added at a concentration that produces a response similar to that of the analyte at the expected concentration range [2]. Oxybenzone-d5 satisfies these requirements by providing a mass-differentiated signal that does not interfere with oxybenzone quantification and by enabling accurate correction across the validated linear range (e.g., 0.40–300.00 ng/mL in human plasma as demonstrated with oxybenzone-d3) [3]. Methods that rely on external standard calibration or non-isotopic internal standards may fail to meet FDA acceptance criteria for accuracy (±15% of nominal, ±20% at LLOQ) and precision (≤15% CV, ≤20% at LLOQ) in the presence of significant matrix effects, resulting in method rejection during regulatory review [4].

Regulatory Compliance FDA Guidance Method Validation

Oxybenzone-d5 Procurement-Relevant Application Scenarios: Where Quantification Integrity is Non-Negotiable


Clinical Trial Bioanalysis: Human Plasma Quantification of Sunscreen Systemic Absorption

In FDA-mandated Maximal Usage Trials (MUsT) evaluating systemic exposure to sunscreen active ingredients, Oxybenzone-d5 is employed as the internal standard for LC-MS/MS quantification of oxybenzone in human plasma. A validated method using deuterated oxybenzone internal standard achieved a linear range of 0.40–300.00 ng/mL in human plasma with phospholipid removal pretreatment, enabling accurate measurement of systemic absorption following topical sunscreen application [1]. The use of Oxybenzone-d5 corrects for variable extraction recovery and matrix effects from plasma phospholipids and proteins, ensuring that reported systemic concentrations meet FDA accuracy requirements (±15%) for regulatory decision-making [2]. Without a SIL internal standard, the method would fail validation, compromising clinical trial data integrity and potentially delaying regulatory submission.

Environmental Monitoring: Trace-Level Detection of Benzophenone-3 in Wastewater and Seawater

Benzophenone-3 (oxybenzone) is recognized as an emerging environmental contaminant and endocrine-disrupting chemical (EDC), necessitating sensitive and accurate monitoring in aquatic ecosystems [3]. Oxybenzone-d5 serves as the internal standard in validated LC-MS/MS methods for quantifying BP-3 in seawater and wastewater matrices. Methods employing deuterated BP-3 internal standards have achieved limits of detection as low as 1.0 ng/L in seawater [4] and have been applied to coastal water monitoring studies reporting BP-3 concentrations ranging from 5.2 to 156.2 ng/L in environmental samples [5]. The deuterated internal standard is essential for correcting matrix-induced ion suppression from dissolved organic matter and salts, which would otherwise yield falsely low or highly variable quantification results.

Cosmetic Product Quality Control: Verification of Label Claim and Batch-to-Batch Consistency

Regulatory authorities, including the FDA and EU competent authorities, require accurate quantification of UV filter content in sunscreen products to verify label claims and ensure consumer safety. Oxybenzone-d5 is utilized as the internal standard in LC-MS/MS methods designed for high-throughput analysis of commercial sunscreen formulations [6]. In one validated protocol, oxybenzone-d5 (98+% purity) was spiked into sunscreen extracts prior to analysis, enabling accurate quantification of oxybenzone in products containing 6% active ingredient across diverse formulation types (cream emulsion, solid stick, lotion, continuous spray) . The internal standard corrects for formulation-specific matrix effects, ensuring that reported oxybenzone concentrations reflect true product composition rather than analytical artifact, which is essential for both quality assurance and regulatory compliance audits.

Pharmacokinetic and Metabolism Studies: Tracing Oxybenzone Disposition in Preclinical Models

In preclinical studies investigating the absorption, distribution, metabolism, and excretion (ADME) of oxybenzone, deuterated internal standards are critical for accurate quantification in complex biological matrices (e.g., tissue homogenates, urine, feces). Oxybenzone-d5 enables precise measurement of parent compound concentrations while distinguishing it from metabolites, which may share similar mass spectrometric fragments [7]. The deuterium labeling also supports mechanistic studies evaluating potential isotope effects on pharmacokinetic parameters, as deuteration at metabolically labile positions can alter metabolic clearance rates—a consideration relevant to both analytical method development and the emerging field of deuterated drug design [8]. The availability of high-purity Oxybenzone-d5 (≥98%) from certified suppliers ensures that trace-level quantification in preclinical ADME studies meets the reproducibility standards required for IND-enabling toxicology programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxybenzone-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.